Weaker Intramolecular Hydrogen Bonding vs. Acetylacetone Alters Enol Reactivity
Dimethyl 2-oxosuccinate (DMOA) exhibits a hydrogen bond strength of 31.1 kJ/mol in its most stable enol conformer, which is 35.3 kJ/mol weaker than the 66.4 kJ/mol observed for acetylacetone (AA) under comparable computational conditions [1]. This weaker hydrogen bonding is accompanied by a 0.07–0.08 Å longer O⋯O distance in the chelate ring, directly influencing the compound's tautomeric equilibrium and its ability to act as a nucleophile or electrophile in condensation reactions [1].
| Evidence Dimension | Intramolecular Hydrogen Bond Strength (Enol Form) |
|---|---|
| Target Compound Data | 31.1 kJ/mol (DMOA) |
| Comparator Or Baseline | Acetylacetone: 66.4 kJ/mol |
| Quantified Difference | 35.3 kJ/mol weaker (47% reduction) |
| Conditions | DFT calculations at B3LYP/6-311++G** level; gas phase theoretical model |
Why This Matters
A 47% weaker hydrogen bond directly translates to a higher proportion of the more reactive keto tautomer in solution, making DMOA a more versatile electrophile in certain condensation reactions compared to strongly enol-stabilized analogs.
- [1] Tayyari, S. F., et al. Molecular structure and vibrational assignment of dimethyl oxaloacetate. Journal of Molecular Structure, 2004, 694(1-3), 91-104. DOI: 10.1016/j.molstruc.2004.03.009. View Source
